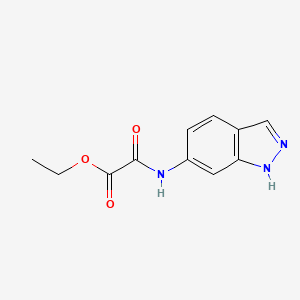
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). It is characterized by the presence of an acetyl group attached to a phenyl ring with two methyl groups at the 3 and 5 positions, and an alkenyl group attached to the nitrogen atom of the amide group[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ...
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). One common method is the reaction of 3,5-dimethylphenylamine with acetyl chloride to form N-(3,5-dimethylphenyl)acetamide, which is then reacted with prop-2-enoyl chloride to yield the desired compound[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide is similar to other amides and phenyl compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
N-(3,5-dimethylphenyl)acetamide
N-(4-acetylphenyl)prop-2-enamide
N-(3,5-dimethylphenyl)prop-2-enamide
These compounds share the amide functional group and phenyl ring structure but differ in the placement and type of substituents on the phenyl ring.
Propriétés
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-12(16)14-11-6-8(2)13(10(4)15)9(3)7-11/h5-7H,1H2,2-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRXSSFNZYGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
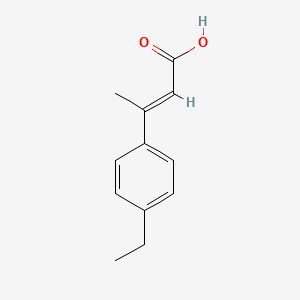
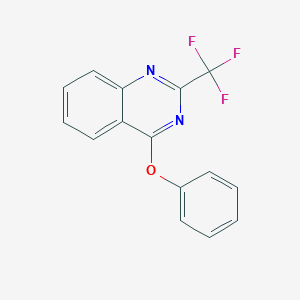

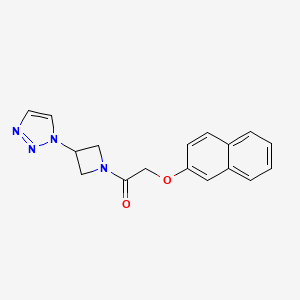



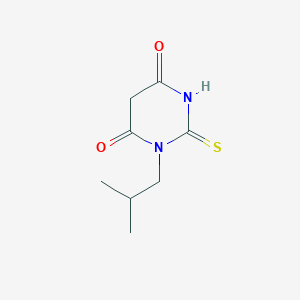

![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
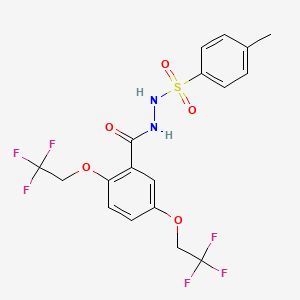

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
